The Mechanism of Action of BCY17901: A Technical Guide
The Mechanism of Action of BCY17901: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCY17901 is a novel, bicyclic peptide with high affinity and specificity for the human transferrin receptor 1 (TfR1).[1][2] Its primary mechanism of action is to function as a targeted delivery vehicle for oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), to tissues expressing TfR1, most notably skeletal and cardiac muscle. By conjugating these therapeutic payloads to BCY17901, their potency is significantly enhanced in these target tissues. This guide provides an in-depth overview of the binding characteristics, cellular uptake pathway, and preclinical efficacy of BCY17901-conjugated therapeutics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism: Targeted Delivery via TfR1 Binding
BCY17901 is a synthetic, bicyclic peptide with a molecular weight of approximately 2 kDa.[1][2] It has been engineered to bind with high affinity to the human transferrin receptor 1 (TfR1), a transmembrane glycoprotein (B1211001) crucial for iron uptake in proliferating cells and highly expressed in skeletal and cardiac muscle.
Binding Affinity and Specificity
The binding affinity of BCY17901 to human TfR1 has been quantified using Bioluminescence Resonance Energy Transfer (BRET) assays, revealing a potent interaction with a Ki of 2 nM .[1] The specificity of BCY17901 for human TfR1 is highlighted by its approximately 10-fold lower affinity for the cynomolgus monkey TfR1.[1]
Signaling Pathway: TfR1-Mediated Endocytosis
The cellular uptake of BCY17901 and its conjugated cargo is mediated by the well-established TfR1-mediated endocytosis pathway.[3][4][5][6] This process ensures the efficient internalization of the therapeutic payload into target cells.
The key steps are as follows:
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Binding: The BCY17901-oligonucleotide conjugate binds to the TfR1 on the cell surface.
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Internalization: The conjugate-receptor complex is internalized into the cell via clathrin-mediated endocytosis, forming a clathrin-coated vesicle.[6]
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Endosomal Trafficking: The vesicle sheds its clathrin coat to become an early endosome.
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Payload Release: The acidic environment of the endosome facilitates the release of the oligonucleotide payload from BCY17901 and the endosome, allowing it to engage with its target mRNA in the cytoplasm or nucleus.
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Receptor Recycling: The TfR1 is recycled back to the cell surface.
Figure 1: TfR1-Mediated Endocytosis Pathway for BCY17901 Conjugates.
Preclinical Efficacy: In Vivo Target Knockdown
Dose-response studies in human TfR1 knock-in mice have demonstrated the enhanced potency of BCY17901-conjugated ASOs and siRNAs in skeletal and cardiac muscle.[1]
Data Presentation
The following tables summarize the dose-dependent target mRNA knockdown in various tissues following intravenous administration of BCY17901-conjugated oligonucleotides.[1]
Table 1: Dose-Response of BCY17901-Dmpk ASO Conjugate in Human TfR1 KI Mice
| Dose (mg/kg ASO equivalent) | Quadriceps (% Knockdown) | Gastrocnemius (% Knockdown) | Heart (% Knockdown) |
| 1 | ~20% | ~15% | ~10% |
| 3 | ~50% | ~45% | ~40% |
| 10 | ~80% | ~75% | ~70% |
Table 2: Dose-Response of BCY17901-Malat1 ASO Conjugate in Human TfR1 KI Mice
| Dose (mg/kg ASO equivalent) | Quadriceps (% Knockdown) | Gastrocnemius (% Knockdown) | Heart (% Knockdown) |
| 1 | ~25% | ~20% | ~15% |
| 3 | ~60% | ~55% | ~50% |
| 10 | ~85% | ~80% | ~75% |
Table 3: Dose-Response of BCY17901-Hprt siRNA Conjugate in Human TfR1 KI Mice
| Dose (mg/kg siRNA equivalent) | Quadriceps (% Knockdown) | Gastrocnemius (% Knockdown) | Heart (% Knockdown) |
| 1 | ~30% | ~25% | ~20% |
| 3 | ~65% | ~60% | ~55% |
| 10 | ~90% | ~85% | ~80% |
Experimental Protocols
In Vivo Dose-Response Studies in Human TfR1 KI Mice
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Animal Model: Human TfR1 knock-in (KI) mice.
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Test Articles: BCY17901 conjugated to Dmpk ASO, Malat1 ASO, or Hprt siRNA. Unconjugated ASOs and lipid-conjugated siRNAs were used as controls.
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Administration: Intravenous injection.
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Dosing: As specified in the data tables above.
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Tissue Collection: Skeletal muscles (quadriceps, gastrocnemius) and heart were collected post-treatment.
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Analysis: Total RNA was extracted from homogenized tissues. Target mRNA levels were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR), normalized to a housekeeping gene (e.g., Gapdh).[1]
Figure 2: Experimental Workflow for In Vivo Efficacy Studies.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Binding Affinity
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Objective: To determine the binding affinity (Ki) of BCY17901 for human and cynomolgus monkey TfR1.
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Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, RLuc) to a fluorescent acceptor (e.g., a fluorescently labeled ligand) when they are in close proximity.
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Methodology:
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Cells expressing TfR1 fused to a BRET donor (e.g., RLuc) are generated.
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A fluorescently labeled competitor ligand with known affinity for TfR1 is added.
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Increasing concentrations of the unlabeled test ligand (BCY17901) are introduced to compete for binding.
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The BRET signal is measured at each concentration of the test ligand.
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The Ki is calculated from the IC50 value obtained from the competition binding curve.
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Single-Nucleus RNA Sequencing (snRNA-seq)
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Objective: To assess the activity of BCY17901-ASO conjugates in different muscle fiber types.[1]
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Methodology:
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Nuclei Isolation: Nuclei are isolated from the gastrocnemius muscles of treated and control mice.[7]
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Library Preparation: Single nuclei are captured, and RNA is barcoded and reverse-transcribed to generate cDNA libraries for sequencing.
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Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
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Data Analysis: Sequencing data is analyzed to identify different cell types (including various muscle fiber types) and quantify target mRNA levels within each cell population.[1]
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Conclusion
BCY17901 represents a promising platform for the targeted delivery of oligonucleotide therapeutics to skeletal and cardiac muscle. Its high affinity and specificity for TfR1, coupled with its ability to leverage the natural endocytic pathway of the receptor, results in a significant enhancement of therapeutic potency in preclinical models. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of BCY17901, supporting its further development for the treatment of muscular and cardiac diseases.
References
- 1. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional endocytosis and trafficking of transferrin receptor induced by iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for single nucleus RNA-seq from frozen skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
